molecular formula C7H4BrFO B134332 5-Bromo-2-fluorobenzaldehyde CAS No. 93777-26-5

5-Bromo-2-fluorobenzaldehyde

Cat. No.: B134332
CAS No.: 93777-26-5
M. Wt: 203.01 g/mol
InChI Key: MMFGGDVQLQQQRX-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H4BrFO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-fluorobenzaldehyde can be synthesized through various methods. One common method involves the bromination of 2-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a solvent such as carbon tetrachloride or chloroform, and a catalyst like iron or aluminum chloride to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

Major Products:

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Oxidation: 5-Bromo-2-fluorobenzoic acid.

    Reduction: 5-Bromo-2-fluorobenzyl alcohol.

Scientific Research Applications

5-Bromo-2-fluorobenzaldehyde is widely used in scientific research due to its versatility in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry for developing pharmaceuticals. Additionally, it is used in material science for creating molecular receptors and building blocks in crystal engineering .

In biology, this compound is used in the synthesis of fluorescent dyes and biosensors, which are essential for imaging and diagnostic applications. Its derivatives are also explored for their potential as enzyme inhibitors and therapeutic agents .

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorobenzaldehyde largely depends on its chemical reactivity. In nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and fluorine atoms make the benzene ring more susceptible to attack by nucleophiles. This facilitates the formation of various substituted products.

In biological systems, derivatives of this compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 2-Bromo-5-fluorobenzaldehyde
  • 3-Bromo-2-fluorobenzaldehyde
  • 4-Bromo-3-fluorobenzaldehyde

Comparison: 5-Bromo-2-fluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, 2-Bromo-5-fluorobenzaldehyde has the bromine and fluorine atoms in different positions, which can lead to different reactivity patterns and product distributions in substitution reactions .

Properties

IUPAC Name

5-bromo-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFGGDVQLQQQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40918074
Record name 5-Bromo-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40918074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93777-26-5
Record name 5-Bromo-2-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93777-26-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluorobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-fluorobenzaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of N,N-diisopropylamine (8.87 mL, 62.9 mmol, 1.1 eq) in dry THF (80 mL) at −78° C. was added n-BuLi (2.5M in hexane, 27.5 mL, 68.5 mmol, 1.2 eq). The resulting mixture was stirred for 30 min then 1-bromo-4-fluoro-benzene (10 g, 57.1 mmol, 1 eq) in dry THF (20 mL) was added. The resultant mixture was stirred at −78° C. for 2 h then methyl formate (3.8 g, 62.9 mmol, 1.1 eq) was added and the reaction was stirred a further 30 min at −78° C. The reaction was allowed to warm to room temperature and stirred a further 1 h. The reaction was then diluted with water (100 mL), and the aqueous layer was extracted with EtOAc. The combined organic extracts were washed with brine, dried (Na2SO4), filtered and evaporated in vacuo. The residue obtained was purified by column chromatography (petroleum ether:EtOAc, 20:1) to give the title compound as a yellow oil (6.25 g, 54%).
Quantity
8.87 mL
Type
reactant
Reaction Step One
Quantity
27.5 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.8 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
54%

Synthesis routes and methods II

Procedure details

A mixture of 79.5 g (0.296 mol) of 4-bromo-2-bromomethyl-1-fluorobenzene (prepared according to G. E. Stokker, A. W. Alberts et al., J. Med. Chem., 1986, 29, 170), 126 ml of acetic acid, 82.7 g (0.59 mol) of hexamethylenetetramine and 126 ml of water is heated for 2 hours at reflux. The mixture is cooled to 90° C., 99.5 ml of concentrated hydrochloric acid are added and the mixture is heated for 30 min at reflux. Cooling, extraction with ether, washing with water, washing with an aqueous NaHCO3 solution, washing with water, drying over Na2SO4, filtration and evaporation under vacuum are carried out. The residue is purified by chromatography on silica (eluent: 10/1 hexane/ethyl acetate). Yd.: 23.6 g (39%)
Quantity
79.5 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step Two
Quantity
82.7 g
Type
reactant
Reaction Step Two
Name
Quantity
126 mL
Type
solvent
Reaction Step Two
Quantity
99.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-fluorobenzaldehyde
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5-Bromo-2-fluorobenzaldehyde
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5-Bromo-2-fluorobenzaldehyde
Reactant of Route 5
5-Bromo-2-fluorobenzaldehyde
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Customer
Q & A

Q1: What are the main applications of 5-bromo-2-fluorobenzaldehyde in current chemical research?

A1: this compound serves as a versatile building block in organic synthesis. Research highlights its use in synthesizing various heterocyclic compounds, notably indazoles [] and quinazoline derivatives [].

Q2: Can you elaborate on the synthesis of indazoles using this compound and its significance?

A2: A study demonstrated the synthesis of 5-cyanoindazoles starting from this compound []. This involved a multistep process leading to the desired indazole core. 5-Cyanoindazoles are of particular interest due to their potential biological activity and applications in medicinal chemistry.

Q3: How has this compound been utilized in the development of potential antimicrobial agents?

A3: Researchers have synthesized a series of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide and -carbothioamide derivatives, utilizing this compound as a starting material []. While the abstract doesn't detail the synthetic route, it highlights the exploration of these quinazoline derivatives for their antimicrobial activity. This suggests the potential of this compound as a scaffold for developing new antimicrobial agents.

Q4: A study mentions the synthesis and characterization of transition metal complexes using a derivative of this compound. Can you provide more details?

A4: Researchers synthesized a novel series of transition metal complexes using a 5-bromo-2-fluorobenzaldehydeoxime ligand, derived from the reaction of this compound with hydroxylamine []. The study involved complexation with Cu(II), Zn(II), and Hg(II) chloride salts, resulting in mononuclear complexes. These complexes were characterized using various spectroscopic techniques like UV, IR, and 1H NMR, indicating the successful coordination of the ligand with the metal ions.

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